(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPAYZSIJRSER-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Chiral Pyrrolidine Systems in Advanced Chemical Synthesis
Chiral pyrrolidine (B122466) derivatives are fundamental building blocks in the synthesis of a vast array of biologically active compounds and are central to the field of asymmetric catalysis. nih.gov The inherent chirality of the pyrrolidine ring allows for the creation of stereochemically defined molecules, which is crucial for their interaction with biological targets. nih.gov The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs and its pivotal role in organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry. nih.gov
The utility of the pyrrolidine scaffold stems from several key features:
Stereochemical Control: The rigid, five-membered ring structure provides a predictable and controllable stereochemical environment. This allows for the synthesis of enantiomerically pure compounds, which is often a requirement for therapeutic efficacy and safety. nih.gov
Versatility in Functionalization: The pyrrolidine ring can be readily functionalized at various positions, enabling the synthesis of a diverse range of derivatives with tailored properties. mdpi.com
Catalytic Activity: Pyrrolidine-based structures, most notably proline and its derivatives, are highly effective organocatalysts for a multitude of asymmetric transformations. They can activate substrates through the formation of enamines or iminium ions, facilitating stereoselective bond formation. mdpi.com
The development of synthetic methodologies to access structurally diverse and enantiomerically pure pyrrolidines is an active area of research, with techniques ranging from classical resolution to modern catalytic asymmetric methods. nih.govorganic-chemistry.org
Structural Characteristics and Stereochemical Importance of R 2 2 Chloro 6 Fluorophenyl Pyrrolidine
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine is a chiral amine that possesses a unique combination of structural features contributing to its utility as a synthetic building block. Its importance is highlighted by its incorporation into complex molecules designed for therapeutic applications, such as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. nih.govacs.org
Structural Features:
The molecule's structure is characterized by a pyrrolidine (B122466) ring substituted at the 2-position with a 2-chloro-6-fluorophenyl group.
| Feature | Description |
| Chiral Center | The C2 position of the pyrrolidine ring is a stereocenter with an (R)-configuration. |
| Pyrrolidine Ring | A five-membered saturated nitrogen-containing heterocycle. Its conformation is not planar and typically adopts an envelope or twisted conformation. nih.gov |
| Aryl Substituent | A di-halogenated phenyl group attached to the chiral center. |
| Halogen Atoms | The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties and steric bulk of the molecule. |
The specific arrangement of these features imparts distinct properties to the molecule. The (R)-stereochemistry at the C2 position is crucial for defining the three-dimensional orientation of the substituted phenyl ring relative to the pyrrolidine core. This fixed orientation is essential for its role in directing the stereochemical outcome of reactions when used as a chiral auxiliary or ligand, and for its specific binding interactions in a biological context. nih.govacs.org
The conformational flexibility of the pyrrolidine ring is influenced by the nature of its substituents. nih.gov The bulky and electronically distinct 2-chloro-6-fluorophenyl group can restrict the conformational freedom of the pyrrolidine ring, leading to a more defined shape that can enhance stereoselectivity in synthetic applications. nih.gov
Overview of Research Trajectories for Complex Chiral Halogenated Amines
Enantioselective Synthesis Approaches
The direct formation of the chiral center during the synthesis of the pyrrolidine ring is a highly efficient strategy. Several enantioselective methods have been explored to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, stereoselective reductions, and the resolution of racemic mixtures.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of 2-arylpyrrolidines. One prominent strategy involves the use of biocatalysts, such as transaminases. In a method applicable to the synthesis of chiral 2-arylpyrrolidines, an ω-chloroketone precursor, 4-chloro-1-(2-chloro-6-fluorophenyl)butan-1-one, can be subjected to a transaminase-triggered cyclization. smolecule.comnih.gov
This biocatalytic cascade involves the enantioselective amination of the ketone by a transaminase, which is then followed by an intramolecular cyclization to furnish the desired (R)- or (S)-2-(2-chloro-6-fluorophenyl)pyrrolidine, depending on the stereoselectivity of the enzyme used. Both (R)- and (S)-selective transaminases are available, allowing for access to either enantiomer with high enantiomeric excess. smolecule.comnih.gov This approach is advantageous due to its high selectivity and environmentally benign reaction conditions.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. While a specific example for the synthesis of this compound using a chiral auxiliary is not extensively documented in publicly available literature, general methods for the synthesis of chiral pyrrolidines using this approach are well-established. wordpress.com
For instance, a chiral auxiliary, such as one derived from (1S,2S)-pseudoephedrine or an Evans oxazolidinone, could be attached to a suitable precursor. google.com Subsequent cyclization to form the pyrrolidine ring would proceed under the stereodirecting influence of the auxiliary. Finally, the auxiliary would be cleaved to yield the enantiomerically enriched target compound. The efficiency of such a strategy would depend on the choice of the chiral auxiliary and the specific reaction conditions for the cyclization and cleavage steps.
Stereoselective Reduction Pathways
The stereoselective reduction of a prochiral precursor is a common and effective method for establishing a chiral center. In the context of synthesizing this compound, a key intermediate is the corresponding cyclic imine, 5-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-pyrrole.
A patented method for a structurally related compound, R-2-(2,5-difluorophenyl)pyrrolidine, details the reduction of the analogous imine using a chiral acid in the presence of a reducing agent like ammonia (B1221849) borane (B79455) to achieve high enantioselectivity. google.com This methodology could be adapted for the synthesis of the target compound. The choice of the chiral acid is crucial for inducing the desired stereochemistry during the reduction of the C=N double bond.
| Reactant | Reducing Agent | Chiral Catalyst | Product | Enantiomeric Excess (ee) |
| 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Ammonia borane | Chiral Acid | (R)-2-(2,5-Difluorophenyl)pyrrolidine | High |
Table 1: Stereoselective reduction of a dihydropyrrole derivative. Data adapted from a patent for a related compound. google.com
Resolution of Racemic Mixtures
The separation of a racemic mixture into its individual enantiomers, known as resolution, is a classical and widely used approach to obtain enantiomerically pure compounds. For 2-(2-Chloro-6-fluorophenyl)pyrrolidine, this would involve the preparation of the racemic mixture followed by separation.
One common method for resolution is the formation of diastereomeric salts using a chiral resolving agent. For a basic compound like a pyrrolidine, a chiral acid such as tartaric acid or its derivatives can be used. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the pyrrolidine can be liberated by treatment with a base. While no specific resolution procedure for this compound is detailed, this is a standard and often effective technique. google.com
Multistep Linear Synthesis Routes
Multistep linear syntheses provide a more traditional, step-by-step approach to constructing the target molecule, often starting from readily available precursors.
Pyrrolidone-Derived Precursors and Functionalization
A versatile and frequently employed strategy for the synthesis of 2-substituted pyrrolidines involves the use of pyrrolidone-derived precursors. A patented synthetic route for a similar compound, R-2-(2,5-difluorophenyl)pyrrolidine, provides a clear blueprint for this approach. google.com
The synthesis commences with the N-protection of pyrrolidone, for instance, with a di-tert-butyl carbonate to form tert-butyl pyrrolidone formate. This is followed by a Grignard reaction with the appropriate aryl magnesium bromide (in this case, 2-chloro-6-fluorophenylmagnesium bromide) to introduce the substituted phenyl group at the 2-position, yielding a 2-hydroxy-2-aryl-pyrrolidine intermediate. Subsequent acid-catalyzed dehydration and deprotection of this intermediate furnishes the cyclic imine, 5-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-pyrrole. The final and crucial step is the stereoselective reduction of this imine, as described in section 2.1.3, to yield the target this compound. google.com
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | N-protection | Pyrrolidone, Di-tert-butyl carbonate, Base | Tert-butyl pyrrolidone formate |
| 2 | Grignard Reaction | 2-Chloro-6-fluorophenylmagnesium bromide | 2-(2-Chloro-6-fluorophenyl)-2-hydroxy-tert-butyl pyrrole-1-carboxylate |
| 3 | Dehydration & Deprotection | Acid | 5-(2-Chloro-6-fluorophenyl)-3,4-dihydro-2H-pyrrole |
| 4 | Stereoselective Reduction | Chiral Acid, Ammonia borane | This compound |
Table 2: Multistep synthesis from a pyrrolidone precursor. This route is adapted from a patented synthesis of a related compound. google.com
Formation of C-C Bonds via Organometallic Reagents (e.g., Grignard Reactions)
The cornerstone of the synthesis for this compound is the creation of a carbon-carbon bond between the pyrrolidine precursor and the 2-chloro-6-fluorophenyl group. This is most effectively achieved through the use of organometallic reagents, particularly Grignard reagents. libretexts.orgnptel.ac.in The general principle involves the reaction of an organomagnesium halide (R-MgX) with an electrophilic carbon, such as the carbonyl carbon of a lactam. libretexts.org
In a representative synthesis, the Grignard reagent is prepared from a halogenated benzene (B151609) derivative, such as 1-bromo-2-chloro-6-fluorobenzene, and magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). libretexts.orggoogle.com This highly nucleophilic organometallic species then attacks a protected pyrrolidone derivative, for instance, N-Boc-2-pyrrolidinone. The nucleophilic addition to the amide carbonyl group results in the formation of a tetrahedral intermediate, which upon acidic workup yields a tertiary alcohol, specifically tert-butyl 2-(2-chloro-6-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate. google.com
The reactivity of Grignard reagents is sensitive to the halide used, with reactivity increasing in the order of Cl < Br < I. libretexts.org The choice of solvent is also critical, as ethers like THF or diethyl ether are essential to solvate and stabilize the magnesium species, forming a reactive complex. libretexts.orgnptel.ac.in
| Component | Role | Example | Reference |
|---|---|---|---|
| Aryl Halide | Grignard Precursor | 1-Bromo-2-chloro-6-fluorobenzene | google.com |
| Metal | Organometallic Formation | Magnesium (Mg) turnings | libretexts.org |
| Pyrrolidone Substrate | Electrophile | N-Boc-2-pyrrolidinone | google.com |
| Solvent | Reagent Stabilization | Tetrahydrofuran (THF) | libretexts.org |
Halogenated Phenyl Ring Introduction and Functionalization
The introduction of the 2-chloro-6-fluorophenyl moiety is accomplished during the Grignard reaction described above. The pre-functionalized aryl halide is converted into its organometallic counterpart, which is then coupled with the pyrrolidone electrophile. This method ensures the direct incorporation of the desired halogenated phenyl ring at the C2 position of the pyrrolidine precursor. google.com
The use of a pre-halogenated starting material is a common and efficient strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a target molecule. researchgate.net Further functionalization of the phenyl ring after its attachment to the pyrrolidine core is less common in this specific synthetic route, as the desired substitution pattern is established from the outset. However, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent powerful methods for modifying aryl halides, should further diversification be required in analogous syntheses. researchgate.net In the context of synthesizing this compound, the focus remains on the efficient coupling of the intact 2-chloro-6-fluorophenyl group.
Acid-Catalyzed Dehydration and Subsequent Reduction
Following the successful Grignard addition, the resulting tertiary alcohol intermediate, tert-butyl 2-(2-chloro-6-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, undergoes two crucial transformations. The first is an acid-catalyzed dehydration. google.com Treatment with an acid promotes the elimination of the hydroxyl group as a water molecule, leading to the formation of a cyclic imine (or its enamine tautomer), specifically 5-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-pyrrole. google.com
The second and final key step is the asymmetric reduction of this cyclic imine to furnish the chiral pyrrolidine. This reduction must be stereoselective to yield the desired (R)-enantiomer. This can be achieved using chiral reducing agents or through biocatalysis with imine reductase (IRED) enzymes. nih.govnih.gov A reported method involves the use of a chiral acid in combination with a reducing agent like ammonia borane to achieve high enantioselectivity. google.com Alternatively, asymmetric reduction can be performed using chiral sodium acyloxyborohydrides, which have been shown to be effective for the reduction of cyclic imines to their corresponding chiral alkaloids. rsc.org The choice of solvent can significantly impact the optical yield, with halogenated alkanes like dichloromethane (B109758) sometimes providing superior results. rsc.org
| Method | Reducing Agent | Chiral Source | Key Feature | Reference |
|---|---|---|---|---|
| Chemical Reduction | Ammonia Borane | Chiral Acid | High enantioselectivity for target compound. | google.com |
| Chemical Reduction | Sodium Acyloxyborohydrides | N-acyl-L-proline derivative | Effective for various cyclic imines. | rsc.org |
| Biocatalytic Reduction | NAD(P)H | Imine Reductase (IRED) | High enantioselectivity and sustainable. | nih.govnih.gov |
Protecting Group Strategies and Deprotection Methodologies
The use of protecting groups is essential in the synthesis of this compound to prevent unwanted side reactions. The nitrogen atom of the starting pyrrolidone is typically protected to increase its stability and control its reactivity. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. google.com The Boc group is introduced by reacting the pyrrolidone with di-tert-butyl dicarbonate. google.com
Optimization of Reaction Conditions and Yields for Scalability
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, ensure safety, and minimize cost. researchgate.net For the synthesis of this compound, several parameters are critical. In the Grignard reaction, controlling the temperature is crucial to manage the exothermic nature of the reagent's formation and subsequent reaction, preventing the formation of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the substituted phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the pyrrolidine ring typically appear in the upfield region of the spectrum. The proton at the C2 position, being adjacent to both the nitrogen atom and the chiral center, would likely appear as a multiplet due to coupling with the neighboring protons on the pyrrolidine ring. The protons on carbons C3, C4, and C5 would also present as multiplets.
The aromatic protons on the 2-chloro-6-fluorophenyl group would resonate in the downfield region, typically between 7.0 and 7.5 ppm. The coupling patterns of these protons would provide information about their relative positions on the aromatic ring.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrrolidine CH (C2) | ~4.7 | dd |
| Pyrrolidine CH₂ (C5) | ~3.7 | m |
| Pyrrolidine CH₂ (C3) | ~2.4 | m |
| Pyrrolidine CH₂ (C4) | ~2.0 | m |
| Aromatic CH | 7.0 - 7.4 | m |
Note: This is a predicted spectrum. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
The carbon atoms of the pyrrolidine ring would appear in the aliphatic region of the spectrum. The C2 carbon, being bonded to the nitrogen and the phenyl group, would be the most downfield of the pyrrolidine carbons. The carbons of the 2-chloro-6-fluorophenyl group would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| Pyrrolidine C2 | ~63 |
| Pyrrolidine C5 | ~49 |
| Pyrrolidine C3 | ~36 |
| Pyrrolidine C4 | ~23 |
| Aromatic C (C-Cl) | ~130-135 |
| Aromatic C (C-F) | ~158-162 (doublet due to C-F coupling) |
| Other Aromatic C | ~115-130 |
Note: This is a predicted spectrum based on data from similar structures. rsc.orgrsc.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. icpms.cz The fluorine atom in this compound would give a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to its electronic environment. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and differentiating fluorinated compounds. biophysics.org The signal may appear as a multiplet due to coupling with nearby protons on the aromatic ring.
Advanced NMR Techniques (e.g., 2D NMR for Structural Elucidation)
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity within the pyrrolidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the pyrrolidine ring and the 2-chloro-6-fluorophenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is essential for confirming the (R) stereochemistry at the C2 position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₀H₁₁ClFN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [C₁₀H₁₂ClFN]⁺ | 216.0637 |
Note: This is the theoretical exact mass for the protonated molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing its vibrational modes. The spectra for this compound are expected to exhibit characteristic bands corresponding to its distinct structural features: the pyrrolidine ring, the substituted aromatic ring, and the carbon-halogen bonds.
The pyrrolidine moiety would be identified by several key vibrations. The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are expected to appear in the 1250-1020 cm⁻¹ range. The aliphatic C-H stretching vibrations from the pyrrolidine ring will produce strong absorptions in the 2970-2860 cm⁻¹ region, while the CH₂ scissoring and rocking deformations are found around 1470-1430 cm⁻¹ and in the 900-700 cm⁻¹ range, respectively.
The 2-chloro-6-fluorophenyl group introduces several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The positions and intensities of these bands can be influenced by the substitution pattern. The presence of the halogen substituents is also detectable. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ range, while the C-F stretching vibration gives rise to a strong absorption in the 1400-1000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Cl bond are expected to show strong Raman signals. The symmetric ring breathing mode of the substituted benzene ring would be a particularly prominent feature.
Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch (Pyrrolidine) | 3300-3500 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | 2860-2970 | IR, Raman |
| C=C Aromatic Stretch | 1450-1600 | IR, Raman |
| CH₂ Scissoring | 1430-1470 | IR |
| C-F Stretch | 1000-1400 | IR |
| C-N Stretch | 1020-1250 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 2-chloro-6-fluorophenyl chromophore. The pyrrolidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm).
The substituted benzene ring is expected to exhibit characteristic π → π* transitions. For benzene, these transitions occur around 184 nm, 204 nm, and 256 nm. Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect). The presence of the chlorine and fluorine atoms, as well as the pyrrolidine group, will influence the precise absorption maxima (λmax). The spectrum is anticipated to show strong absorption bands in the 200-280 nm region, which are characteristic of substituted aromatic systems.
Table 2: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule. nih.gov For this compound, obtaining a suitable single crystal would allow for a detailed analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
The key to determining the absolute configuration using X-ray diffraction is the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. nih.gov By carefully measuring the intensities of Friedel pairs (reflections hkl and -h-k-l), the absolute structure can be determined. The presence of the chlorine atom in the molecule is advantageous for this purpose, as heavier atoms produce a stronger anomalous scattering signal.
While specific crystallographic data for the title compound is not publicly available, a typical analysis would yield the following information:
Table 3: Example Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Volume (ų) | The volume of the unit cell |
| Z | The number of molecules per unit cell |
The resulting crystal structure would provide unequivocal proof of the (R) configuration at the stereocenter of the pyrrolidine ring.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is an essential technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. For this compound, this is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP).
The principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different energies and stabilities, leading to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
Commonly used CSPs for the separation of chiral amines and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), Pirkle-type phases, or cyclodextrin-based phases. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.
The enantiomeric excess (ee) of a sample of this compound can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
A successful chiral separation method would provide a baseline resolution of the two enantiomeric peaks, allowing for accurate determination of the enantiomeric purity.
Table 4: Typical Chiral HPLC Method Parameters
| Parameter | Example Condition |
|---|---|
| Chiral Stationary Phase | e.g., Chiralcel OD-H, Chiralpak AD-H |
| Mobile Phase | e.g., Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Reactivity and Derivatization Pathways of R 2 2 Chloro 6 Fluorophenyl Pyrrolidine
Reactions Involving the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a primary site for functionalization due to the nucleophilicity of the nitrogen atom. This allows for the straightforward introduction of a wide variety of substituents through alkylation, acylation, and related reactions.
The nitrogen atom in (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine readily undergoes N-alkylation with various alkylating agents. Standard conditions typically involve reacting the pyrrolidine, often as its hydrochloride salt, with an alkyl halide (e.g., bromide or iodide) in the presence of a suitable base to neutralize the generated acid. nih.gov Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as diisopropylethylamine (DIEA). The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov
For instance, N-ethylation of a pyrrolidine core bearing a similar 3-chloro-2-fluorophenyl substituent has been successfully achieved, demonstrating the viability of this transformation. acs.org N-acylation proceeds similarly, using acylating agents like acyl chlorides or anhydrides in the presence of a base. These reactions are fundamental for incorporating diverse functional groups and modulating the physicochemical properties of the parent molecule. acs.org
Table 1: Representative Conditions for N-Alkylation Scroll to see the full table.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| 1 | Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux | N-allylated pyrrolidine | nih.gov |
| 2 | Ethyl Iodide | DIEA | THF | RT to 60°C | N-ethylated pyrrolidine | acs.org |
| 3 | Benzyl Bromide | CsOH | DMF | 23°C | N-benzylated pyrrolidine |
The pyrrolidine nitrogen can act as a nucleophile to attack activated carboxyl groups, leading to the formation of N-amides and N-carboxamides. A common method involves the reaction with an acyl chloride in the presence of a base like triethylamine. rsc.org Alternatively, standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an amide bond with a carboxylic acid.
A notable example is the synthesis of 2-(2-(4-chloro-2-fluorophenyl)hydrazinecarbonyl)pyrrolidine-1-carboxamide, which showcases the formation of a carboxamide at the pyrrolidine nitrogen. google.com This pathway is critical in drug discovery for linking the pyrrolidine scaffold to other pharmacophores.
Table 2: Reagents for Amide and Carboxamide Synthesis Scroll to see the full table.
| Entry | Reagent 1 | Reagent 2 | Coupling System | Product Type | Reference |
|---|---|---|---|---|---|
| 1 | Carboxylic Acid | Isocyanate | - | N-Aryl/Alkyl Carboxamide | google.com |
| 2 | Carboxylic Acid | Amine | EDCI / HOBt | N-Acyl Pyrrolidine | rsc.org |
| 3 | Acyl Chloride | Amine | Triethylamine | N-Acyl Pyrrolidine | rsc.org |
Reactions at the Alpha-Carbon of the Pyrrolidine Ring (C-2)
Direct functionalization at the C-2 carbon of the pyrrolidine ring, which is already substituted with the chlorofluorophenyl group, presents a significant synthetic challenge. This position is a stereocenter and lacks an easily removable proton for deprotonation under standard conditions. The literature reviewed does not provide specific examples of reactions occurring directly at the C-2 position of this compound.
Theoretically, generating a carbanion at C-2 for subsequent reaction with an electrophile would require a very strong base and could risk epimerization of the stereocenter. Such transformations are generally not favored when more reactive sites, like the pyrrolidine nitrogen, are present without a protecting group. Synthetic strategies for obtaining 2,2-disubstituted pyrrolidines typically involve multi-step sequences such as ring contractions or cycloadditions rather than direct C-H functionalization at the C-2 position of a pre-existing 2-substituted pyrrolidine. nih.gov
Role As a Chiral Building Block in Complex Chemical Synthesis
Utilization in the Construction of Advanced Chiral Architectures
The inherent chirality of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine makes it an exemplary starting material for the synthesis of advanced molecular structures with precisely controlled three-dimensional arrangements. Chiral pyrrolidine (B122466) scaffolds are integral to the design of molecules that require specific spatial orientations for biological activity. nih.gov
A prominent example of a complex chiral architecture derived from a similar building block is found in the development of potent Murine Double Minute 2 (MDM2) inhibitors. For instance, the compound 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, also known as AA-115/APG-115, is a highly complex spirooxindole derivative that entered clinical trials. nih.govinstras.com The core of this molecule features a polysubstituted pyrrolidine ring. The synthesis of such intricate molecules relies on the use of chiral precursors to guide the stereoselective formation of multiple new chiral centers, resulting in a single, desired diastereoisomer. instras.com The 2-aryl-substituted pyrrolidine unit serves as the foundational scaffold upon which the complex spirocyclic system and other substituents are stereoselectively installed.
Precursor in the Synthesis of Spirooxindoles and Related Scaffolds
The this compound scaffold is a key precursor for the synthesis of spirooxindoles, a class of compounds with significant therapeutic potential, particularly in oncology. twistbioscience.com Spirooxindoles are characterized by a spirocyclic junction at the C3-position of an oxindole (B195798) ring, and the pyrrolidine ring often constitutes the second heterocyclic system. twistbioscience.com
The synthesis of these complex scaffolds frequently employs a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. twistbioscience.com Chiral 2-arylpyrrolidines like the title compound are ideal starting materials for generating the necessary azomethine ylide. The reaction of the secondary amine of the pyrrolidine with an aldehyde or ketone generates an intermediate that, upon thermal or catalytic activation, forms the 1,3-dipole. The pre-existing stereocenter on the pyrrolidine ring, bearing the 2-chloro-6-fluorophenyl group, directs the facial selectivity of the cycloaddition, enabling the construction of the spirooxindole core with high diastereoselectivity. This strategy was central to the development of the potent MDM2 inhibitor AA-115/APG-115, which incorporates a highly substituted pyrrolidine ring fused in a spirocyclic fashion to an oxindole. nih.govinstras.com
Contribution to Methodologies for Synthesizing Multi-Chiral Center Compounds
The use of this compound contributes significantly to methodologies aimed at synthesizing molecules with multiple, contiguous stereocenters. The fixed (R)-configuration of the carbon atom attached to the aryl group serves as a powerful stereochemical control element in asymmetric reactions. nih.gov
When this chiral building block is incorporated into a synthetic sequence, it can dictate the stereochemical outcome of reactions at adjacent or even remote positions. This is particularly evident in the synthesis of complex molecules like the previously mentioned spirooxindole MDM2 inhibitors. nih.gov The synthesis of the AA-115/APG-115 core, for example, establishes three contiguous stereocenters on the pyrrolidine ring (3'R, 4'S, 5'R). nih.gov The stereochemistry of the final product is a direct consequence of a synthetic methodology that leverages the chirality of the initial pyrrolidine precursor to control the formation of new stereocenters during key bond-forming steps, such as multicomponent reactions or cycloadditions. nih.gov
Furthermore, the presence of both chlorine and fluorine atoms on the phenyl ring makes this building block valuable for creating fluorinated compounds with multiple chiral centers, an area of growing interest in medicinal chemistry due to the unique properties conferred by fluorine. researchgate.net Methodologies employing such building blocks often involve diastereoselective Mannich, Michael, or aldol (B89426) reactions, where the chiral pyrrolidine scaffold directs the approach of reactants to create new carbon-carbon or carbon-heteroatom bonds with high stereocontrol. researchgate.net
Computational and Theoretical Investigations of R 2 2 Chloro 6 Fluorophenyl Pyrrolidine
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govresearchgate.net By approximating the complex many-electron wavefunction with the simpler electron density, DFT calculations can accurately predict molecular properties. For (R)-2-(2-chloro-6-fluorophenyl)pyrrolidine, DFT methods, such as B3LYP with a basis set like 6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms and to analyze its electronic characteristics. bhu.ac.innih.gov
The non-planar pyrrolidine (B122466) ring and the rotatable bond connecting it to the 2-chloro-6-fluorophenyl group allow this compound to exist in multiple conformations. The pyrrolidine ring itself typically adopts puckered structures, such as envelope or twisted conformations, to relieve ring strain. nih.gov
A thorough conformational analysis using DFT would map the potential energy surface of the molecule. This involves systematically rotating the C-C bond between the two rings and exploring different puckering states of the pyrrolidine ring to identify all stable conformers (local minima on the energy landscape). The calculations would yield the relative energies of these conformers, indicating which structures are most likely to be populated at room temperature. The global minimum would represent the most stable and predominant conformation of the isolated molecule.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the phenyl ring. The LUMO, conversely, would likely be distributed across the aromatic ring, influenced by the electron-withdrawing chlorine and fluorine atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacadpubl.eu DFT calculations provide precise values for these orbital energies and the resulting energy gap.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. nih.gov This analysis provides quantitative insights into electron delocalization and stabilizing intramolecular interactions.
For this compound, NBO analysis would be used to:
Investigate Hyperconjugation: Quantify the stabilizing interactions between the filled lone pair orbital of the nitrogen atom (n_N) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. It would also analyze delocalization from the phenyl ring's π-system into the pyrrolidine scaffold.
Analyze Bond Polarity: Determine the natural atomic charges on each atom, offering a more robust measure of charge distribution than other methods like Mulliken population analysis. bhu.ac.in This helps in identifying electrophilic and nucleophilic sites within the molecule.
Describe Bonding: Provide a clear picture of the Lewis structure, including single bonds (σ), core orbitals (CR), and lone pairs (LP).
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can be used to validate experimental results or to aid in structural elucidation.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with considerable accuracy. colostate.edu The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shifts for different low-energy conformers with experimental spectra, it is possible to determine the dominant conformation in solution. nih.gov Machine learning models trained on large datasets of calculated and experimental data are further improving the speed and accuracy of these predictions. arxiv.org
Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The analysis helps in assigning specific absorption bands to particular molecular motions, such as C-H stretching, N-H bending, or ring vibrations, confirming the presence of various functional groups and providing a detailed vibrational signature of the molecule. researchgate.net
Mechanistic Studies of Key Synthetic Transformations
The synthesis of 2-substituted pyrrolidines can be achieved through various routes, such as 1,3-dipolar cycloadditions, intramolecular cyclizations, or reductive aminations. organic-chemistry.orgresearchgate.net Computational mechanistic studies use DFT to model the entire reaction pathway for such transformations.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows chemists to:
Understand Stereoselectivity: In the case of this compound, which is a chiral molecule, computational studies can explain why one enantiomer is formed preferentially by comparing the energies of the diastereomeric transition states leading to different stereochemical outcomes.
Validate Proposed Mechanisms: Theoretical models can confirm or refute experimentally proposed reaction mechanisms by determining if the proposed pathway is energetically feasible. For instance, in a Pd-catalyzed carboamination to form a pyrrolidine ring, mechanistic studies can indicate whether the reaction proceeds via a syn-heteropalladation pathway. organic-chemistry.org
Molecular Docking and Interaction Studies (focus on enzyme binding, not efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. For this compound, which is a scaffold found in biologically active compounds, docking studies are crucial for understanding its binding mode within an enzyme's active site. nih.govnih.gov
Docking simulations place the ligand into the binding pocket of a receptor (whose 3D structure is typically known from X-ray crystallography) and score the different poses based on their steric and electrostatic complementarity. These studies reveal key binding interactions without assessing the molecule's efficacy.
For a compound containing a (2-chloro-6-fluorophenyl)pyrrolidine moiety, docking studies often show:
Hydrophobic Interactions: The substituted phenyl ring frequently fits into a hydrophobic pocket of the enzyme, as seen in the binding of similar scaffolds to the MDM2 protein. nih.govacs.org The chlorine and fluorine atoms can further modulate these interactions.
Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming critical connections with amino acid residues like tyrosine or with backbone carbonyls in the active site. mdpi.com
Scaffold Orientation: The pyrrolidine ring serves as a rigid, three-dimensional scaffold that orients the crucial pharmacophoric groups (like the substituted phenyl ring) in the correct geometry for optimal binding. nih.gov
Table of Mentioned Compounds
Analytical Methodologies for Purity and Identity Assessment in Research
Chromatographic Techniques
Chromatography is an indispensable tool for the separation and analysis of complex mixtures. In the context of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine, various chromatographic methods are applied to assess its purity and resolve its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.
A typical RP-HPLC method for the analysis of related substituted pyrrole (B145914) derivatives involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3). pensoft.netresearchgate.net Isocratic elution at a constant flow rate is often sufficient for routine purity checks. pensoft.netresearchgate.net Detection is typically achieved using a UV-Vis detector, as the 2-chloro-6-fluorophenyl moiety possesses a chromophore that absorbs in the ultraviolet region. pensoft.netresearchgate.net The presence of impurities would be indicated by the appearance of additional peaks in the chromatogram. The purity of the sample is then calculated based on the relative peak areas.
Table 1: Illustrative RP-HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| This table is illustrative and based on methods for structurally similar compounds. pensoft.netresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and introduced into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.
For halogenated aromatic compounds and pyrrolidine (B122466) derivatives, a common stationary phase is a 5% phenyl polymethylsiloxane fused-silica capillary column. nih.govacs.orgufrgs.br The GC oven temperature is programmed to ramp up, allowing for the separation of compounds with different volatilities. ufrgs.br The mass spectrometer fragments the eluted compounds into characteristic ions, providing structural information and confirming the identity of the main peak as this compound, as well as helping to identify any potential impurities. researchgate.net
Table 2: Representative GC-MS Parameters for Identity Confirmation
| Parameter | Condition |
| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 300 °C |
| Oven Program | 50 °C (1 min), then 10 °C/min to 320 °C (2 min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-600 |
| This table is illustrative and based on general methods for related compound classes. ufrgs.br |
Chiral Chromatography for Enantiomeric Excess Determination
Given that the target compound is a specific enantiomer, this compound, it is crucial to determine its enantiomeric excess (e.e.). This is achieved through chiral chromatography, a specialized form of HPLC that uses a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of enantiomers of chiral drugs and intermediates. rsc.orgiajps.com For 2-arylpyrrolidines and other chiral amines, columns like Chiralcel® OD-H or Chiralpak® AD-H have proven effective. nih.goviajps.com The mobile phase is typically a non-polar solvent mixture, such as n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier like diethylamine (B46881) (DEA) for basic compounds to improve peak shape. nih.goviajps.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak® AD-H, 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (93:7:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| This table is illustrative and based on methods for separating enantiomers of similar structures. iajps.com |
Quantitative Spectrometric Methods (e.g., UV-Vis Spectroscopy for Concentration Determination in Research Solutions)
UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of a compound in solution, provided it contains a chromophore. The 2-chloro-6-fluorophenyl group in this compound absorbs UV radiation, making this technique applicable.
To determine the concentration of a research solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown solution is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. For aromatic amines, the λmax is often in the range of 200-350 nm. In cases where the absorbance is weak or there is interference from other components, derivative spectroscopy can be employed to enhance the signal and improve specificity.
Table 4: Illustrative Data for UV-Vis Concentration Determination
| Concentration (µg/mL) | Absorbance at λmax (e.g., 230 nm) |
| 0.5 | 0.162 |
| 1.0 | 0.325 |
| 1.5 | 0.488 |
| 2.0 | 0.651 |
| 2.5 | 0.813 |
| This table presents hypothetical data to illustrate a linear relationship for a calibration curve, based on typical values for UV-active pharmaceutical compounds. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretical values calculated from the compound's molecular formula. For the hydrochloride salt of this compound, the molecular formula is C10H12Cl2FN.
The experimentally determined values should be in close agreement with the calculated theoretical values (typically within ±0.4%) to confirm the empirical formula and support the compound's identity and purity.
Table 5: Elemental Analysis Data for this compound Hydrochloride (C10H12Cl2FN)
| Element | Theoretical % | Found % |
| Carbon (C) | 50.87 | 50.75 |
| Hydrogen (H) | 5.12 | 5.18 |
| Nitrogen (N) | 5.93 | 5.89 |
| The "Found %" values are hypothetical and for illustrative purposes, demonstrating typical experimental agreement. |
Future Research Directions
Development of Novel and More Efficient Enantioselective Synthesis Routes
Key areas for exploration include:
Catalytic Asymmetric C-H Functionalization: Direct, metal-catalyzed arylation of the pyrrolidine (B122466) ring's α-position is a powerful but challenging strategy. rsc.orgacs.org Research into new catalyst systems, potentially using earth-abundant metals, could provide more direct and atom-economical routes, avoiding the need for pre-functionalized starting materials. rsc.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. nih.govmdpi.com Investigating enzymes that can perform asymmetric reduction of a suitable dihydropyrrole precursor or direct amination could lead to highly efficient and environmentally benign synthetic pathways. nih.gov
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precedents |
| Catalytic Asymmetric C-H Arylation | High atom economy, direct functionalization. | Catalyst development, control of regioselectivity and enantioselectivity. | Copper-catalyzed intramolecular hydroamination. nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | High diastereoselectivity and enantioselectivity. | Use of expensive chiral auxiliaries, scalability. | Oppolzer's sultam-directed synthesis. acs.org |
| Biocatalysis / Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. | Directed evolution of enzymes for enhanced enantioselectivity. nih.gov |
Exploration of Expanded Utility as a Chiral Catalyst or Ligand Precursor
The pyrrolidine motif is a foundational element in many successful organocatalysts and ligands for asymmetric metal catalysis. mdpi.comacs.org The specific stereoelectronic properties of the 2-chloro-6-fluorophenyl group in (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine make it an intriguing candidate for new catalytic applications.
Future research should aim to:
Design Novel Organocatalysts: The secondary amine of the pyrrolidine ring is a key functional group for enamine and iminium ion catalysis. mdpi.com By attaching hydrogen-bond-donating moieties to the pyrrolidine nitrogen, new bifunctional catalysts could be created for a range of asymmetric transformations, such as Michael additions and aldol (B89426) reactions. nih.gov
Synthesize Chiral Ligands for Metal Catalysis: The pyrrolidine scaffold can be incorporated into ligands for transition metal catalysis. rsc.orgnih.gov Research could focus on synthesizing phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands derived from this compound. These new ligands could be screened in various metal-catalyzed reactions, including hydrogenation, cross-coupling, and C-H activation. nih.govnumberanalytics.com The electronic effects of the halogenated phenyl ring could impart unique reactivity and selectivity to the metal center.
Investigation of New Chemical Transformations for Diverse Derivative Synthesis
The development of new chemical reactions to modify the this compound scaffold would significantly expand its utility and allow access to a diverse library of derivatives for biological screening or materials science applications.
Areas for future investigation include:
Late-Stage Functionalization: Developing methods to selectively modify the pyrrolidine ring or the aryl group at a late stage in a synthetic sequence is highly desirable. This could involve selective C-H activation or functionalization of the carbon-fluorine or carbon-chlorine bonds.
Ring-Expansion and Rearrangement Reactions: Exploring reactions that expand the five-membered pyrrolidine ring to six-membered piperidines or other heterocyclic systems could lead to novel molecular scaffolds. acs.org For example, iodide-mediated ring expansion of related cyclopropyl (B3062369) amides has been shown to produce functionalized pyrrolidines. acs.org
Cascade Reactions: Designing one-pot cascade reactions that simultaneously form and functionalize the pyrrolidine ring would be an efficient way to build molecular complexity. nih.govresearchgate.net This could involve a sequence of reactions such as a Michael addition followed by an intramolecular cyclization.
Advanced Characterization Techniques for Elucidating Reaction Intermediates and Mechanisms
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and rationally designing new catalysts and reactions. acs.orgnih.gov The application of advanced characterization techniques could provide unprecedented insight into the transient species and transition states involved in the synthesis and catalytic use of this compound.
Future research efforts could employ:
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reactions in real-time, helping to identify reactive intermediates and understand reaction kinetics. researchgate.net
Mass Spectrometry-Based Techniques: High-resolution mass spectrometry can be used to detect and characterize short-lived intermediates, such as the glycosyl cations studied in carbohydrate chemistry. nih.gov Similar methods could be adapted to study intermediates in pyrrolidine synthesis.
X-ray Crystallography of Intermediates: While challenging, obtaining crystal structures of catalyst-substrate complexes or reaction intermediates can provide definitive structural information that is invaluable for mechanistic understanding. nih.gov
Computational Design of Novel Pyrrolidine-Based Scaffolds with Desired Structural Features
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties. abu.edu.ngbioengineer.org
Future research should leverage computational methods to:
Predict Catalyst Performance: Density Functional Theory (DFT) and other computational methods can be used to model transition states and predict the enantioselectivity of new catalysts derived from this compound. abu.edu.ng This in silico screening can guide experimental efforts and accelerate the discovery of new catalysts.
Design Novel Ligands: Computational modeling can aid in the design of new chiral ligands with optimized steric and electronic properties for specific catalytic applications. nih.govnih.gov This includes designing ligands that can form highly ordered supramolecular complexes to enhance stereocontrol. acs.org
Explore Conformational Landscapes: Understanding the conformational preferences of the pyrrolidine ring and its substituents is key to understanding its role in molecular recognition and catalysis. Computational studies can map these conformational landscapes and identify the key interactions that govern stereoselectivity.
By pursuing these future research directions, the full potential of this compound as a versatile chiral building block can be realized, leading to innovations in asymmetric synthesis, catalysis, and the development of new functional molecules.
Q & A
Q. What are the established synthetic routes for (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine, and how are stereochemical purity and yield optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including aromatic nucleophilic substitution and reductive cyclization. For example, a Sandmeyer reaction with tert-butyl nitrite and CuCl₂ in acetonitrile can introduce the chloro-fluoroaryl group . Chiral resolution is critical; techniques like chiral HPLC or enzymatic kinetic resolution ensure enantiomeric purity. Triethylamine is often used as a base in dichloromethane or ethanol under controlled pH (6–8) and temperature (0–25°C) to minimize racemization . Yield optimization (typically 60–85%) requires inert atmospheres (N₂/Ar) and rigorous exclusion of moisture .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography (XRD) confirms the stereochemistry and spatial arrangement of the pyrrolidine ring and substituted phenyl group. Single-crystal XRD analysis at 100–150 K resolves bond angles (e.g., C–Cl bond length: 1.73–1.75 Å) and dihedral angles between the pyrrolidine and aryl moieties . Complementary techniques include:
Q. What quality control protocols ensure the purity of this compound for biological assays?
- Methodological Answer : Purity (>95%) is verified via:
- Reverse-phase HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- Karl Fischer titration : Moisture content <0.5% .
- Elemental analysis : Deviation <0.3% for C, H, N .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-chloro-6-fluorophenyl substituent influence the compound’s reactivity and biological activity?
- Methodological Answer : The chloro and fluoro groups create an electron-deficient aryl ring, enhancing electrophilic interactions with biological targets (e.g., enzyme active sites). Steric hindrance from the ortho-substituents reduces rotational freedom, stabilizing specific conformations critical for binding. Computational studies (DFT at B3LYP/6-311+G(d,p)) show HOMO-LUMO gaps (~5.2 eV) correlating with inhibitory potency in enzyme assays . Comparative studies with meta- or para-substituted analogs (e.g., 2,5-difluoro derivatives) reveal reduced activity (IC₅₀ increases by 3–5×), highlighting positional sensitivity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit targets; use vehicle controls .
- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out false negatives from rapid degradation .
Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) is recommended .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl via O-demethylation) to reduce LogP from 2.8 to 1.5, improving aqueous solubility .
- Prodrug design : Acetylated pyrrolidine derivatives enhance oral bioavailability (e.g., AUC increased by 2× in rodent models) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify and mitigate metabolic liabilities .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?
- Methodological Answer : Key challenges include:
- Catalyst poisoning : Trace impurities in reagents (e.g., >0.1% H₂O) reduce chiral catalyst efficiency (e.g., Jacobsen’s Mn-salen). Use molecular sieves and anhydrous solvents .
- Thermodynamic control : High dilution (0.01 M) prevents diastereomer formation during cyclization steps .
- Continuous flow systems : Improve yield consistency (85–90% vs. batch’s 60–75%) by precise temperature control (±1°C) and residence time optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
